molecular formula C6H9N3O2 B1527380 1-propyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1266840-44-1

1-propyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1527380
CAS RN: 1266840-44-1
M. Wt: 155.15 g/mol
InChI Key: QQAMQMROPRVESK-UHFFFAOYSA-N
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Description

1-propyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 1,2,3-triazoles, including 1-propyl-1H-1,2,3-triazole-4-carboxylic acid, can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The molecular structure of 1-propyl-1H-1,2,3-triazole-4-carboxylic acid consists of a triazole ring attached to a carboxylic acid group . The InChI code for this compound is 1S/C6H9N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h4H,2-3H2,1H3,(H,10,11) .


Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a key process in the synthesis of 1,2,3-triazoles . This reaction is reliable, regioselective, and high-yielding, making it a cornerstone in the field of triazole synthesis .


Physical And Chemical Properties Analysis

1-propyl-1H-1,2,3-triazole-4-carboxylic acid is a powder at room temperature . Its molecular formula is C6H9N3O2, and it has a molecular weight of 155.16 .

Scientific Research Applications

Drug Discovery

1-Propyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been extensively utilized in drug discovery due to their structural similarity to the amide bond, mimicking an E or Z amide bond configuration. This structural feature allows for the creation of compounds with potential therapeutic effects. For instance, the triazole ring is present in several commercial drugs, such as the anticonvulsant Rufinamide and the antibiotic Cefatrizine .

Organic Synthesis

In organic synthesis, the triazole core serves as a versatile building block. Its high chemical stability under various conditions, including acidic or basic environments and oxidizing or reducing agents, makes it an invaluable component for constructing complex organic molecules .

Polymer Chemistry

The triazole ring’s stability and robustness also make it suitable for polymer chemistry applications. It can be incorporated into polymers to enhance their properties, such as thermal stability and chemical resistance .

Supramolecular Chemistry

Supramolecular chemists exploit the hydrogen bonding ability and strong dipole moment of triazoles to design novel molecular assemblies. These assemblies have potential applications in creating new materials with unique properties .

Bioconjugation and Chemical Biology

Triazole rings are often used in bioconjugation strategies, linking biomolecules to other chemical structures without disrupting their biological activity. This application is crucial in developing targeted drug delivery systems and diagnostic tools .

Fluorescent Imaging

The triazole core is employed in the development of fluorescent probes for imaging applications. These probes can be used to visualize biological processes in real-time, aiding in the diagnosis and study of diseases .

Materials Science

Due to its aromatic character and electronic properties, the triazole ring finds applications in materials science. It can be used to modify the electronic characteristics of materials, potentially leading to the development of new electronic devices .

Green Chemistry

The synthesis of triazole derivatives aligns with the principles of green chemistry, aiming to minimize waste and energy consumption. This is particularly relevant in the pharmaceutical industry, where regulations increasingly demand environmentally safe methods .

Safety and Hazards

This compound is classified as a skin irritant (H315) and an eye irritant (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin or hair: removing all contaminated clothing and rinsing skin with water/shower (P302+P352) .

Future Directions

The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . It is often seen in experimental drug candidates and approved drugs . Therefore, the study and development of compounds like 1-propyl-1H-1,2,3-triazole-4-carboxylic acid have significant potential for future research and applications.

properties

IUPAC Name

1-propyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAMQMROPRVESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-propyl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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